molecular formula C13H18N2O3 B092037 m-Valeramidophenyl methylcarbamate CAS No. 17814-28-7

m-Valeramidophenyl methylcarbamate

Cat. No.: B092037
CAS No.: 17814-28-7
M. Wt: 250.29 g/mol
InChI Key: JRMUCETZFNOFMW-UHFFFAOYSA-N
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Description

m-Valeramidophenyl methylcarbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a methylcarbamate group (-O(CO)NCH₃) and a valeramido (pentanamide) group at the meta position. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and industrial chemistry due to their inhibitory effects on acetylcholinesterase (AChE) .

Properties

CAS No.

17814-28-7

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

[3-(pentanoylamino)phenyl] N-methylcarbamate

InChI

InChI=1S/C13H18N2O3/c1-3-4-8-12(16)15-10-6-5-7-11(9-10)18-13(17)14-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

JRMUCETZFNOFMW-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC

Canonical SMILES

CCCCC(=O)NC1=CC(=CC=C1)OC(=O)NC

Other CAS No.

17814-28-7

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents Key Applications Toxicity Profile
This compound N/A Valeramido (meta), methylcarbamate Hypothetical: Insecticide, pharmaceutical intermediate Unknown (extrapolated from analogs)
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 Hydroxyl (meta) General industrial use GHS-compliant safety data available
3-Isopropylphenyl methylcarbamate Multiple synonyms Isopropyl (meta) Pesticide (historical use) Extremely hazardous (acute exposure)
Methyl Phenyl Carbamate Varies None (parent compound) Research chemical Limited toxicity data
3,5-Dimethylphenyl methylcarbamate HMDB0031811 Methyl (3,5 positions) Metabolite studies Not quantified in humans

Physicochemical Properties

  • Polarity : The hydroxyl group in methyl (3-hydroxyphenyl)-carbamate increases hydrophilicity compared to the lipophilic isopropyl or valeramido groups in other analogs .
  • Stability : Carbamates with bulky substituents (e.g., isopropyl, valeramido) exhibit enhanced hydrolytic stability compared to simpler derivatives like methyl phenyl carbamate .

Analytical Detection Methods

  • GC-MS : Methylcarbamate analogs, including ethylcarbamate, are detected in fermented foods using derivatization followed by GC-MS, achieving sensitivity at ppb levels .
  • Metabolite Profiling : LC-HRMS is utilized for identifying carbamate metabolites like 3,5-dimethylphenyl methylcarbamate in biological matrices .

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